![molecular formula C34H22Cl2N2OS2 B394724 5'-BENZOYL-3,3-BIS(4-CHLOROPHENYL)-3'-PHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOLE]](/img/structure/B394724.png)
5'-BENZOYL-3,3-BIS(4-CHLOROPHENYL)-3'-PHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOLE]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Spiro compound formation: The spiro linkage is introduced by reacting the thiophene derivative with appropriate benzoyl and chlorophenyl reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The thiophene ring system is known for its electronic properties, making this compound a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and thiophene-based molecules. For example:
Spiro[benzo[c]thiophene-1,2’-[1,3,4]thiadiazole]: This compound shares a similar core structure but lacks the benzoyl and chlorophenyl groups, which may affect its biological activity.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their medicinal properties.
The uniqueness of 5’-Benzoyl-3,3-bis(4-chlorophenyl)-3’-phenylspiro[benzo[c]thiophene-1(3H),2’(3’H)-[1,3,4]thiadiazole] lies in its specific combination of functional groups, which may confer distinct biological and electronic properties.
Properties
Molecular Formula |
C34H22Cl2N2OS2 |
|---|---|
Molecular Weight |
609.6g/mol |
IUPAC Name |
[3',3'-bis(4-chlorophenyl)-4-phenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]-phenylmethanone |
InChI |
InChI=1S/C34H22Cl2N2OS2/c35-26-19-15-24(16-20-26)33(25-17-21-27(36)22-18-25)29-13-7-8-14-30(29)34(41-33)38(28-11-5-2-6-12-28)37-32(40-34)31(39)23-9-3-1-4-10-23/h1-22H |
InChI Key |
LDCKBZKFBUGERQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


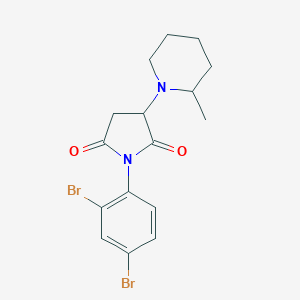


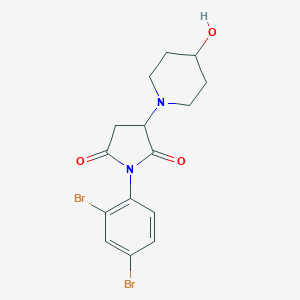
![1-Phenyl-3-[4-(2-phenylvinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B394651.png)
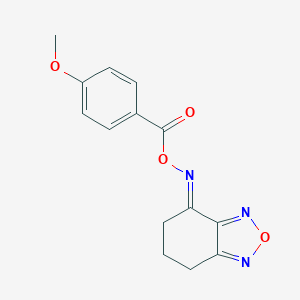
![Ethyl 1-[1-(2,4-dibromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B394655.png)
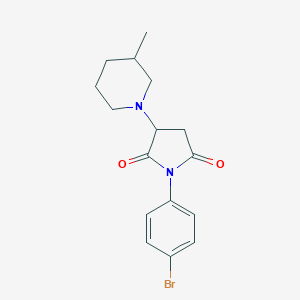
![3-[Methyl(1-methyl-4-piperidinyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B394658.png)
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B394659.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-chlorobenzamide](/img/structure/B394660.png)
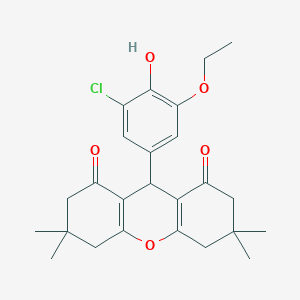
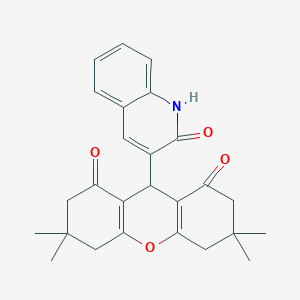
![2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B394664.png)
